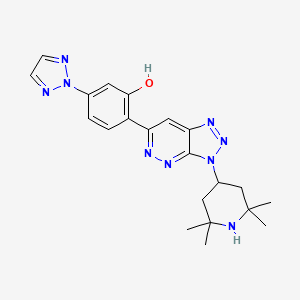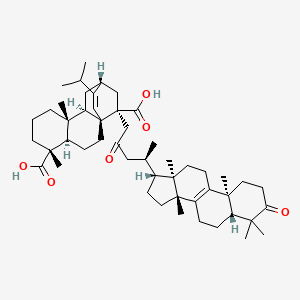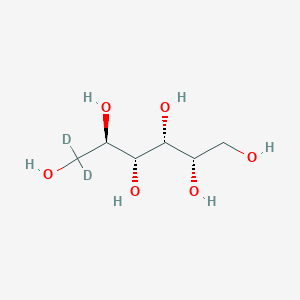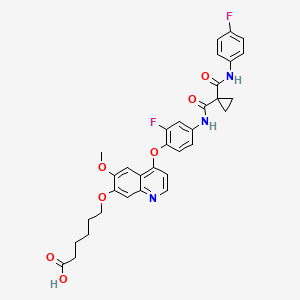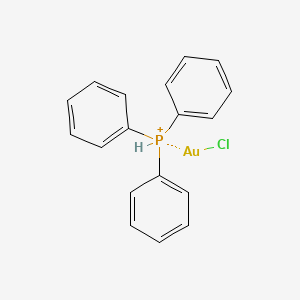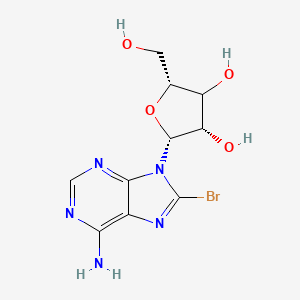
(2R,3S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2R,3S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the modification of natural nucleosides or the construction of the nucleoside structure from simpler precursors. The synthetic route for this compound would likely involve the following steps:
Formation of the purine base: The purine base, in this case, a brominated and aminated purine, would be synthesized or modified from a natural purine.
Glycosylation: The purine base would be attached to a sugar moiety, in this case, a modified ribose, through a glycosylation reaction.
Functional group modifications: The hydroxymethyl and other functional groups would be introduced or modified to achieve the final structure.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as an alkyl or aryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium azide (NaN₃) or organometallic reagents like Grignard reagents.
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the de-brominated nucleoside.
Substitution: The major product would be the nucleoside with the new substituent in place of the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a probe to study nucleic acid interactions.
Biology
In biology, nucleoside analogs are often used to study DNA and RNA synthesis, repair, and function. They can be incorporated into nucleic acids and cause chain termination or other disruptions.
Medicine
In medicine, nucleoside analogs are used as antiviral and anticancer agents. They can inhibit viral replication or interfere with the proliferation of cancer cells.
Industry
In industry, nucleoside analogs are used in the production of pharmaceuticals and as research tools in biotechnology.
Mecanismo De Acción
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they can cause chain termination or other disruptions. This can inhibit the replication of viruses or the proliferation of cancer cells. The specific molecular targets and pathways involved would depend on the exact structure of the compound and its interactions with cellular enzymes and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: A similar nucleoside analog without the bromine atom.
(2R,3S,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: A similar nucleoside analog with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in the compound “(2R,3S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” may confer unique properties, such as increased reactivity or different biological activity compared to other nucleoside analogs.
Propiedades
Fórmula molecular |
C10H12BrN5O4 |
|---|---|
Peso molecular |
346.14 g/mol |
Nombre IUPAC |
(2R,3S,5R)-2-(6-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12BrN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t3-,5?,6+,9-/m1/s1 |
Clave InChI |
VJUPMOPLUQHMLE-DTUHVUQASA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C(=N2)Br)[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


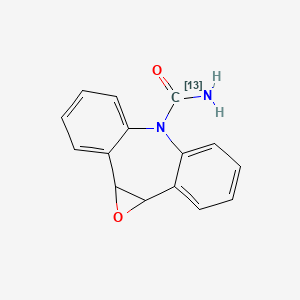
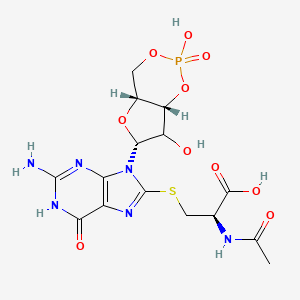
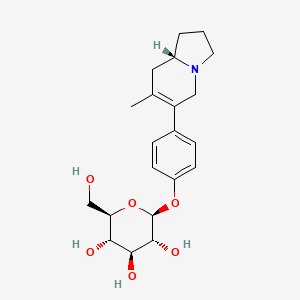
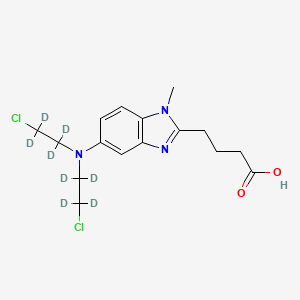
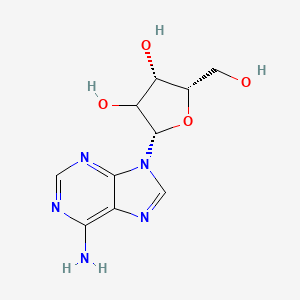
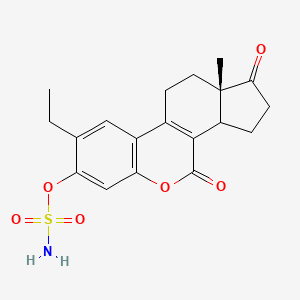
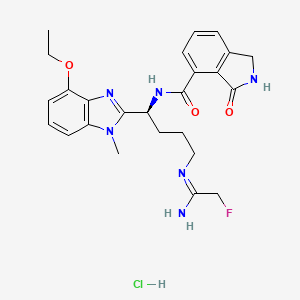
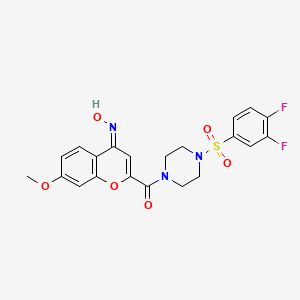
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139384.png)
